

# Defactinib's Efficacy Across Diverse Cancer Landscapes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Defactinib** (VS-6063), an orally bioavailable, selective inhibitor of Focal Adhesion Kinase (FAK), has emerged as a promising therapeutic agent in oncology. By targeting FAK, a critical mediator of cell adhesion, migration, proliferation, and survival, **defactinib** disrupts key signaling pathways implicated in tumor progression and metastasis. This guide provides a cross-validation of **defactinib**'s efficacy in various cancer types, presenting a comparative analysis of its performance as a monotherapy and in combination with other agents, supported by experimental data from recent clinical trials.

# **Quantitative Efficacy Data**

The following tables summarize the key efficacy data for **defactinib** in low-grade serous ovarian cancer, pancreatic ductal adenocarcinoma, malignant pleural mesothelioma, and KRAS-mutant non-small cell lung cancer.

Table 1: Efficacy of **Defactinib** in Low-Grade Serous Ovarian Cancer (LGSOC) - RAMP 201 Trial



| Treatment<br>Arm            | Patient<br>Population     | Overall<br>Response<br>Rate (ORR) | Median Progressio n-Free Survival (PFS) | Median<br>Duration of<br>Response<br>(DoR) | Citation  |
|-----------------------------|---------------------------|-----------------------------------|-----------------------------------------|--------------------------------------------|-----------|
| Avutometinib + Defactinib   | All patients<br>(n=115)   | 31%                               | 12.9 months                             | 31.1 months                                | [1][2]    |
| Avutometinib + Defactinib   | KRAS-mutant<br>(n=57)     | 44%                               | 22.0 months                             | 31.1 months                                | [1][2][3] |
| Avutometinib + Defactinib   | KRAS wild-<br>type (n=52) | 17%                               | 12.8 months                             | 9.2 months                                 | [1][2][3] |
| Avutometinib<br>Monotherapy | All patients (n=30)       | 7%                                | -                                       | -                                          | [4]       |

Table 2: Efficacy of **Defactinib** Combinations in Pancreatic Ductal Adenocarcinoma (PDAC)



| Trial                           | Treatme<br>nt Arm                                            | Patient<br>Populati<br>on                             | Overall<br>Respon<br>se Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Median Progres sion- Free Survival (PFS) | Median<br>Overall<br>Survival<br>(OS) | Citation   |
|---------------------------------|--------------------------------------------------------------|-------------------------------------------------------|---------------------------------------|-------------------------------------|------------------------------------------|---------------------------------------|------------|
| RAMP<br>205<br>(Phase<br>1b/2a) | Avutomet inib + Defactini b + Gemcitab ine + Nab- paclitaxel | Frontline<br>metastati<br>c PDAC<br>(n=12 at<br>RP2D) | 83% (10<br>PRs, 8<br>confirme<br>d)   | -                                   | -                                        | -                                     | [5][6][7]  |
| Phase I                         | Defactini b + Pembroli zumab + Gemcitab ine                  | Refractor<br>y<br>advance<br>d PDAC<br>(n=20)         | 5% (1<br>PR)                          | 80%                                 | 3.6<br>months                            | 7.8<br>months                         | [8][9][10] |
| Phase I                         | Defactini b + Pembroli zumab + Gemcitab ine                  | Maintena<br>nce<br>cohort<br>(n=10)                   | 10% (1<br>PR)                         | 70%                                 | 5.0<br>months                            | 8.3<br>months                         | [8][9][10] |

Table 3: Efficacy of **Defactinib** in Malignant Pleural Mesothelioma - COMMAND Trial



| Treatment Arm             | Patient<br>Population   | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) | Citation     |
|---------------------------|-------------------------|--------------------------------------------------|---------------------------------|--------------|
| Defactinib<br>Maintenance | All patients<br>(n=173) | 4.1 months                                       | 12.7 months                     | [11][12][13] |
| Placebo                   | All patients<br>(n=171) | 4.0 months                                       | 13.6 months                     | [11][12][13] |
| Defactinib<br>Maintenance | Merlin-low<br>patients  | -                                                | 9.0 months                      | [11]         |
| Placebo                   | Merlin-low<br>patients  | -                                                | 9.5 months                      | [11]         |

Table 4: Efficacy of **Defactinib** in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)

| Trial | Treatment Arm | Patient Population | Overall Response Rate (ORR) | 12-week Progression-Free Survival (PFS) Rate | Median Progression-Free Survival (PFS) | Citation | |---|---|---|---| Phase 2 | **Defactinib** Monotherapy | Previously treated advanced KRAS-mutant NSCLC (n=55) | 1 PR | 28% | 45 days |[14][15][16] | | RAMP 202 (Phase 2) | Avutometinib + **Defactinib** | Previously treated KRAS G12V mutant NSCLC (n=19) | 11% (2 PRs) | - | - |[17] | | RAMP 202 (Phase 2) | Avutometinib Monotherapy | Previously treated KRAS G12V mutant NSCLC (n=16) | 0% | - | - |[17] |

## **Mechanism of Action and Signaling Pathways**

**Defactinib**'s primary mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a key component of the tumor microenvironment and is implicated in resistance to various cancer therapies.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Verastem Oncology releases primary results from phase 2 RAMP 201 trial of Avutometinib in combo with defactinib [pharmabiz.com]
- 2. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent Low-Grade Serous Ovarian Cancer: Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curetoday.com [curetoday.com]
- 4. Initial efficacy and safety results from ENGOT-ov60/GOG-3052/RAMP 201: A phase 2 study of avutometinib (VS-6766) ± defactinib in recurrent low-grade serous ovarian cancer (LGSOC). - ASCO [asco.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Verastem Oncology Announces Positive Updated Results from RAMP 205 Evaluating Avutometinib Plus Defactinib in Combination with Standard-of-Care Chemotherapy in Frontline Metastatic Pancreatic Ductal Adenocarcinoma | Verastem, Inc. [investor.verastem.com]
- 7. Verastem Oncology Announces Positive Updated Results from RAMP 205 Evaluating Avutometinib Plus Defactinib in Combination with Standard-of-Care Chemotherapy in Frontline Metastatic Pancreatic Ductal Adenocarcinoma | Verastem, Inc. [investor.verastem.com]
- 8. Defactinib, pembrolizumab, and gemcitabine in patients with advanced treatment refractory pancreatic cancer: A phase I, dose escalation, and expansion study PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Defactinib, Pembrolizumab, and Gemcitabine in Patients with Advanced Treatment Refractory Pancreatic Cancer: A Phase I Dose Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curetoday.com [curetoday.com]



- 12. Maintenance Defactinib Versus Placebo After First-Line Chemotherapy in Patients With Merlin-Stratified Pleural Mesothelioma: COMMAND-A Double-Blind, Randomized, Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. RAMP 202: A phase 2 study of avutometinib (VS-6766) ± defactinib, in patients with advanced <em>KRAS</em> G12V mutant non—small cell lung cancer (NSCLC). - ASCO [asco.org]
- To cite this document: BenchChem. [Defactinib's Efficacy Across Diverse Cancer Landscapes: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027587#cross-validation-of-defactinib-s-efficacy-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com